2-(2-氨基苯胺)-5-甲硫代苯并噻吩-3-腈

描述

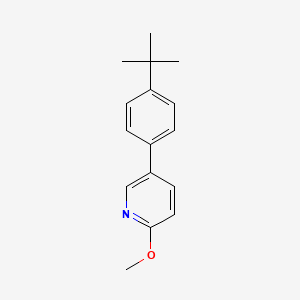

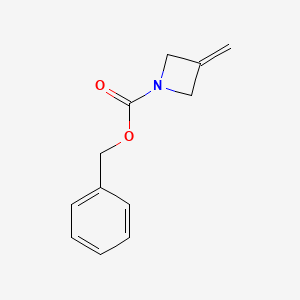

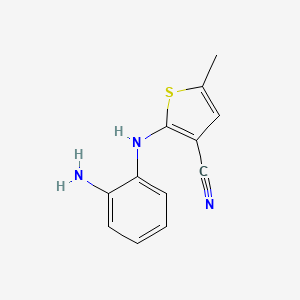

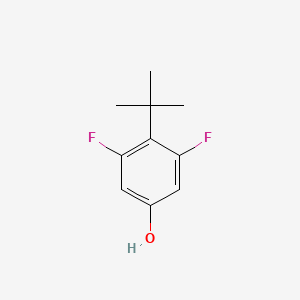

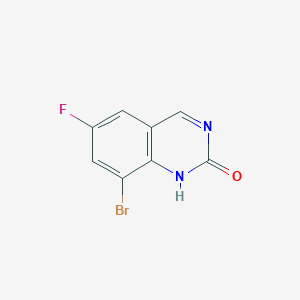

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile (2-AAMTC) is a synthetic molecule that has recently been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound composed of a thiophene ring, an aniline ring, and a carbonitrile group. This molecule has been studied for its ability to act as a ligand in a variety of biochemical and physiological processes, as well as its potential applications in lab experiments.

科学研究应用

抗肿瘤应用

2-氨基噻吩衍生物已被合成并检测其抗肿瘤特性。一项研究专注于合成这些衍生物的新靶点,揭示了它们作为抗肝细胞癌和乳腺癌细胞系的抗肿瘤剂的潜力。这些发现与分子建模研究非常吻合,强调了这些化合物中某些原子的反应性 (Khalifa & Algothami,2020).

化学合成和光物理性质

Gewald 反应是一种合成 2-氨基噻吩-3-腈衍生物的方法,现已扩展到一个四组分过程。该过程已被用于探索产物的光物理性质,证明了它们作为金属传感器的潜力 (Abaee 等,2017).

抗菌和抗真菌剂

还对具有抗菌和抗真菌特性的 2-氨基噻吩-3-腈衍生物的合成进行了研究。这些研究表明,这些化合物可以有效地控制微生物和真菌的生长,这在各种制药应用中可能很有用 (Al-Omran、El-Khair 和 Mohareb,2002).

缓蚀

另一个应用是在缓蚀领域。某些衍生物已显示出在酸性环境中抑制低碳钢腐蚀的有效性。这种特性归因于这些化合物在金属表面吸附,充当阳极型缓蚀剂 (Verma 等,2015).

在染料合成中的应用

这些衍生物也已用于染料合成,特别是作为涤纶的分散染料。这些染料的光谱特性和着色牢度表明它们在纺织工业中的应用潜力 (Sabnis 和 Rangnekar,1989).

作用机制

Target of Action

Similar compounds have been found to interact with various cellular targets, which may provide some insight into the potential targets of this compound .

Mode of Action

Based on the structure and properties of similar compounds, it is plausible that it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic regulation .

Pharmacokinetics

Similar compounds have been found to exhibit a range of pharmacokinetic properties, influenced by factors such as molecular size, polarity, and the presence of functional groups .

Result of Action

Similar compounds have been found to induce a variety of effects at the molecular and cellular level, including changes in gene expression, alterations in protein function, and modulation of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-8-6-9(7-13)12(16-8)15-11-5-3-2-4-10(11)14/h2-6,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEACRIWQRAVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737278 | |

| Record name | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873895-41-1 | |

| Record name | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Aminophenyl)amino]-5-methyl-3-thiophenecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7UFQ2UE2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile in pharmaceutical chemistry?

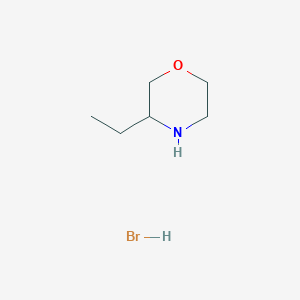

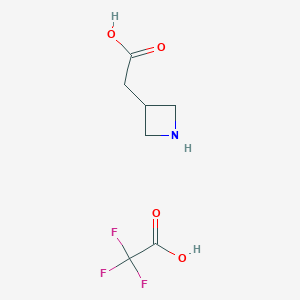

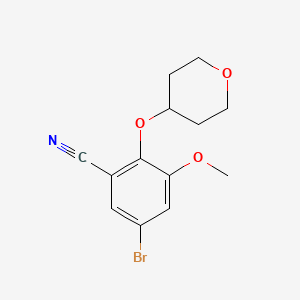

A: 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile serves as a crucial starting material in the synthesis of Olanzapine [, ]. This compound reacts with N-methylpiperazine under specific conditions to form the final Olanzapine molecule. The research focuses on optimizing this reaction to obtain a pure and stable form of Olanzapine, highlighting the importance of this specific synthetic route.

Q2: What challenges are associated with the synthesis of Olanzapine, and how do the research papers address them?

A: Synthesizing Olanzapine can lead to the formation of impurities and different polymorphic forms, impacting the drug's stability and effectiveness. The research papers describe an improved process for producing a pure and thermally stable crystalline form of Olanzapine, referred to as Form I [, ]. This method involves reacting 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile with N-methylpiperazine in the presence of an acid salt of N-methylpiperazine. The papers also explore obtaining specific polymorphic forms, including Form I, by crystallizing crude Olanzapine in specific solvent mixtures. This focus on controlling the reaction conditions and crystallization process highlights the importance of producing a high-purity final product with desired physical and chemical properties for pharmaceutical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)